molecular formula C23H25N3O3S2 B2911473 N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941938-11-0

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2911473
CAS No.: 941938-11-0
M. Wt: 455.59
InChI Key: PBCNKVJRZXEXOS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule features a distinct molecular architecture that incorporates a thiazole ring linked via a thioether bridge to an acetamide moiety, which is further functionalized with methoxyphenyl and phenylpropyl groups . This complex structure is characteristic of scaffolds investigated for their potential to modulate biological pathways. Compounds with thiazole cores and similar acetamide linkages are frequently explored in medicinal chemistry for their diverse bioactivities, making them valuable tools for probing enzyme interactions and cellular receptors . Researchers utilize this complex molecule primarily in early-stage discovery and screening assays to evaluate its properties and potential applications. It is intended for use in laboratory settings only to study its mechanism of action, binding affinity, and inhibitory effects on various biological targets. This product is sold as a reference standard and is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-29-20-11-9-18(10-12-20)25-22(28)16-31-23-26-19(15-30-23)14-21(27)24-13-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-12,15H,5,8,13-14,16H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCNKVJRZXEXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Phenylpropyl Group: The thiazole intermediate can be further reacted with 3-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxyphenyl isocyanate.

    Final Acetamide Formation: The final step includes the reaction of the intermediate with chloroacetic acid under basic conditions to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring and the phenyl groups can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiazole ring.

    Reduction: Formation of alcohols from the carbonyl groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The thiazole ring and the acetamide moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Several compounds share the thiazole-acetamide backbone but differ in substituents and side chains. Key examples include:

Table 1: Physicochemical and Spectral Properties of Selected Analogues
Compound Name / ID Melting Point (°C) Molecular Weight Key IR Peaks (cm⁻¹) Yield (%) Source
Target Compound Not reported ~529.64* Expected: νC=O (~1700), νS-C (~1250) Not reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 289–290 422.54 νC=O (1714), νNH (~3278) 75 [2]
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) 216–220 446.30 νC=O (1714), νNH (2923) 64 [4]
GSK1570606A (2-(4-Fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Not reported 341.38 νC=O (1700), νCN (~2220) Not reported [9]
CDD-934506 (2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) Not reported ~416.40* νC=O (1659), νNO₂ (~1520) Not reported [9]

*Calculated based on molecular formula.

Key Observations:
  • Substituent Effects: The target compound’s 3-phenylpropylaminoethyl ketone group distinguishes it from analogues with simpler aryl or piperazine substituents (e.g., compound 13 in [2]). This moiety may enhance lipophilicity and target affinity compared to smaller groups like 4-fluorophenyl in GSK1570606A . Methoxyphenyl vs. Nitrophenyl: CDD-934506 replaces the methoxyphenyl group with a nitrophenyl, increasing electron-withdrawing effects but reducing solubility.
  • Spectral Features :
    • The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives (e.g., compounds [7–9] in [1]) confirms tautomerization, whereas the target compound retains its carbonyl group .
    • IR peaks in compound 13 (νNH at 2923 cm⁻¹) align with the target’s expected NH stretches (~3150–3319 cm⁻¹) .

Biological Activity

N-(4-methoxyphenyl)-2-((4-(2-oxo-2-((3-phenylpropyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, characterization, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that typically includes the formation of thiazole derivatives and subsequent acetamide coupling. The structural characterization is performed using various spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HR-MS).

Table 1: Characterization Data of this compound

TechniqueObservations
IRKey absorption bands at 3381 cm⁻¹ (NH), 1680 cm⁻¹ (C=O amide)
¹H-NMRSignals indicating the presence of methoxy groups and aromatic protons
¹³C-NMRDistinct peaks corresponding to carbon environments in thiazole and acetamide moieties
HR-MSMolecular ion peak consistent with the molecular formula C₂₄H₂₃N₃O₂S

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown significant cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7), lung carcinoma (A549), and leukemia (K562).

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
AMCF-710.28
BA5498.107
CK5627.4

In vitro assays demonstrated that modifications to the thiazole structure can lead to enhanced biological activity, suggesting a structure–activity relationship that merits further investigation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar thiazole-containing compounds have exhibited promising activity against Mycobacterium tuberculosis strains. The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.

Table 3: Antimicrobial Activity Against Mycobacterium Tuberculosis

CompoundStrainMIC (µg/mL)Reference
DM. tuberculosis6.25
EM. bovis6.25

Case Studies

  • Study on Thiazole Derivatives : In a study focusing on thiazole hybrids, compounds similar to this compound were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents.
  • Antitubercular Screening : A series of thiazolidinone derivatives were tested for antitubercular activity, revealing that certain modifications significantly increased efficacy against both M. tuberculosis and M. bovis strains.

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